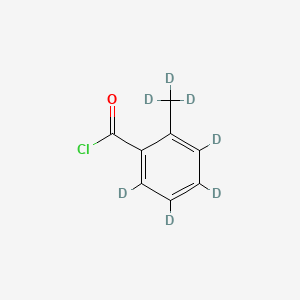
O-Toluoyl Chloride-D7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Toluoyl Chloride-D7: , also known as 2-Methylbenzoyl Chloride, is a deuterated compound with the molecular formula C8H7ClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of the acyl chloride functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: O-Toluoyl Chloride-D7 can be synthesized from O-Toluic Acid through a reaction with thionyl chloride (SOCl2). The reaction typically involves heating O-Toluic Acid with thionyl chloride under reflux conditions, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods: In industrial settings, this compound is produced by reacting O-Toluic Acid with phosgene (COCl2) in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion. The product is then purified through distillation to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: O-Toluoyl Chloride-D7 undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form O-Toluic Acid and hydrochloric acid.
Reduction: Can be reduced to O-Toluic Acid using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Amines: Reacts with primary or secondary amines in the presence of a base like pyridine to form amides.
Alcohols: Reacts with alcohols in the presence of a base to form esters.
Water: Hydrolysis occurs readily in the presence of water, especially under acidic or basic conditions.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
O-Toluic Acid: Formed from hydrolysis or reduction reactions
Aplicaciones Científicas De Investigación
O-Toluoyl Chloride-D7 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: Utilized in the preparation of labeled compounds for metabolic studies and tracer experiments.
Medicine: Serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.
Industry: Employed in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of O-Toluoyl Chloride-D7 involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, through nucleophilic acyl substitution. This reaction involves the nucleophile attacking the carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product (amide or ester) .
Comparación Con Compuestos Similares
P-Toluoyl Chloride: Similar structure but with the methyl group in the para position.
M-Toluoyl Chloride: Similar structure but with the methyl group in the meta position.
Benzoyl Chloride: Lacks the methyl group on the benzene ring.
2-Methoxybenzoyl Chloride: Contains a methoxy group instead of a methyl group.
Uniqueness: O-Toluoyl Chloride-D7 is unique due to its deuterated form, which makes it valuable in isotopic labeling studies. The presence of the methyl group in the ortho position also influences its reactivity and the types of products formed in chemical reactions .
Propiedades
Fórmula molecular |
C8H7ClO |
|---|---|
Peso molecular |
161.63 g/mol |
Nombre IUPAC |
2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzoyl chloride |
InChI |
InChI=1S/C8H7ClO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D |
Clave InChI |
GPZXFICWCMCQPF-AAYPNNLASA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)Cl)C([2H])([2H])[2H])[2H])[2H] |
SMILES canónico |
CC1=CC=CC=C1C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-Ethylpropyl)-2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13436411.png)

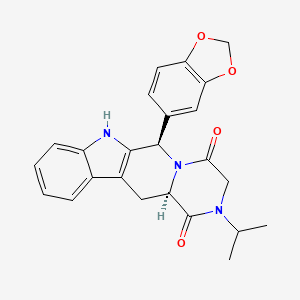
![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)

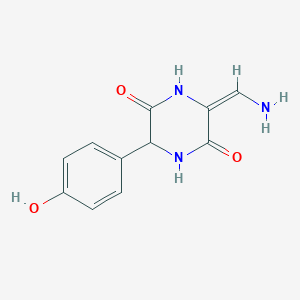
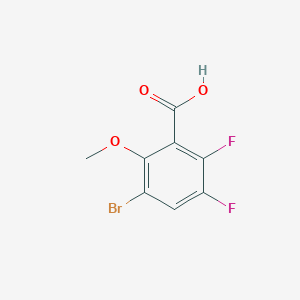
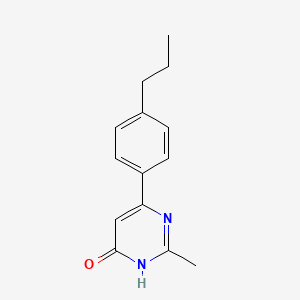

![4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]](/img/structure/B13436435.png)
![8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13436457.png)
![5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B13436463.png)
![4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide](/img/structure/B13436471.png)

